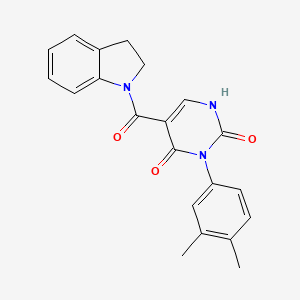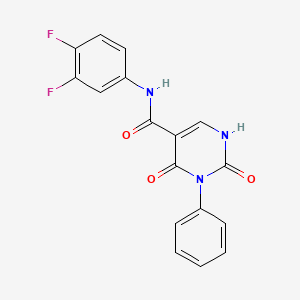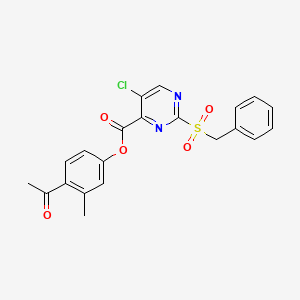
3-(3,4-dimethylphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting with a precursor such as 2-nitrotoluene, the indole ring can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Attachment of the Carbonyl Group: The indole derivative can then be reacted with a suitable carbonyl compound under acidic or basic conditions to form the indole-carbonyl intermediate.
Formation of the Tetrahydropyrimidine-Dione Ring: The final step involves the cyclization of the intermediate with a dimethylphenyl derivative under controlled conditions to form the tetrahydropyrimidine-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-1-carbinol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular pathways.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
The presence of the 3,4-dimethylphenyl group in 5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE distinguishes it from similar compounds, potentially leading to unique chemical properties and biological activities.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dimethylphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19N3O3/c1-13-7-8-16(11-14(13)2)24-20(26)17(12-22-21(24)27)19(25)23-10-9-15-5-3-4-6-18(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,22,27) |
InChI Key |
NXIMATATEHWWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)N3CCC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11296612.png)

![2-Methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11296617.png)
![2-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11296631.png)

![N-(3-fluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11296640.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11296643.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11296654.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11296668.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B11296675.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11296690.png)
![1-(3,4-Dimethoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11296705.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]ethanone](/img/structure/B11296706.png)
